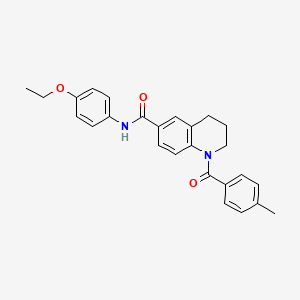
N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPOP is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities such as antitumor, antifungal, antiviral, and antibacterial properties.
科学研究应用
N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development. Some of the scientific research applications of N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide are:
1. Anticancer activity: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
2. Antifungal activity: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit potent antifungal activity against a variety of fungal strains, including Aspergillus fumigatus and Candida albicans. It works by inhibiting the growth of fungal cells and disrupting their cell membrane.
3. Anti-inflammatory activity: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in cell growth, proliferation, and survival. For example, N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to inhibit the activity of histone deacetylase (HDAC), a protein that is overexpressed in cancer cells and plays a key role in their survival.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have several biochemical and physiological effects, such as:
1. Inhibition of cell growth and proliferation: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of HDAC.
2. Disruption of cell membrane: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to disrupt the cell membrane of fungal cells, leading to their death.
3. Anti-inflammatory effects: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, there are also some limitations to using N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments, such as:
1. Toxicity: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit some toxicity towards normal cells, which may limit its therapeutic potential.
2. Solubility: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has poor solubility in water, which may make it difficult to administer in vivo.
3. Stability: N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is prone to degradation under certain conditions, which may affect its potency and efficacy.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, such as:
1. Optimization of synthesis method: Further optimization of the synthesis method of N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may lead to the development of more efficient and cost-effective methods for producing the compound.
2. Evaluation of toxicity: Further evaluation of the toxicity of N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide towards normal cells may help to determine its safety and therapeutic potential.
3. Development of drug delivery systems: The development of drug delivery systems for N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may help to overcome its poor solubility and stability issues.
4. Identification of new biological activities: Further screening of N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide for new biological activities may lead to the discovery of new therapeutic applications for the compound.
Conclusion:
In conclusion, N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a promising candidate for drug development due to its potent biological activity and potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may lead to the development of novel drugs for the treatment of cancer, fungal infections, and inflammatory diseases.
合成方法
The synthesis of N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride and 3-chloroaniline. The reaction is carried out in the presence of a catalyst such as triethylamine and yields N-(3-chlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide as a white crystalline solid. The purity of the compound can be further improved by recrystallization.
属性
IUPAC Name |
N-(3-chlorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-5-2-3-8-15(12)18-21-17(24-22-18)10-9-16(23)20-14-7-4-6-13(19)11-14/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDQWEYZDHHWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

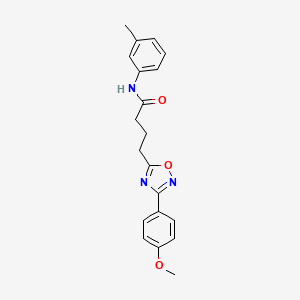

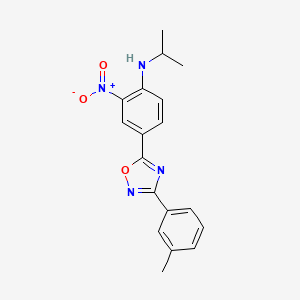
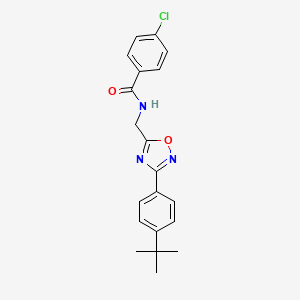

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7685726.png)

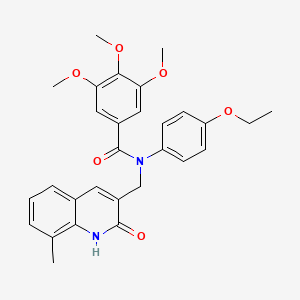
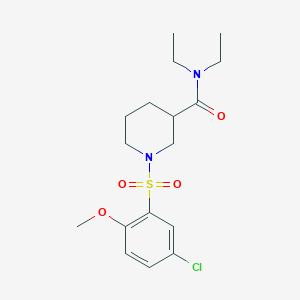
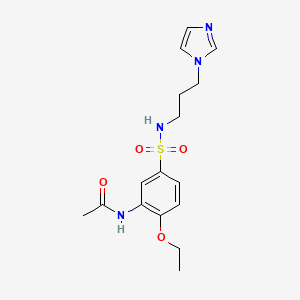
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7685770.png)

